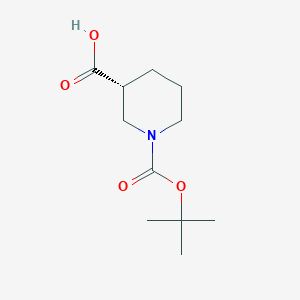

(r)-1-Boc-piperidine-3-carboxylic acid

Descripción

(R)-1-Boc-piperidine-3-carboxylic acid is a chiral piperidine derivative widely used in pharmaceutical and organic synthesis. Key properties include:

- CAS Number: 163438-09-3

- Molecular Formula: C₁₁H₁₉NO₄

- Molecular Weight: 229.27 g/mol

- Purity: >95.0% (Kanto Reagents) , >97.0% (GLPBIO)

- Applications: Serves as a building block in peptide synthesis and drug development, particularly for introducing stereochemical control in bioactive molecules. It is designated for research use only (RUO) .

Propiedades

IUPAC Name |

(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXILIHONWRXHFA-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349209 | |

| Record name | (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163438-09-3 | |

| Record name | 1-(1,1-Dimethylethyl) (3R)-1,3-piperidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163438-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-Boc-Nip-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La preparación de Boc-D-Nip-OH generalmente implica la protección del grupo amino del ácido nipecotico con un grupo tert-butiloxicarbonilo (Boc). Esto se logra haciendo reaccionar el ácido nipecotico con dicarbonato de di-tert-butilo (Boc2O) en presencia de una base como la trietilamina . La reacción generalmente se lleva a cabo en un disolvente orgánico como diclorometano a temperatura ambiente. El producto se purifica luego por recristalización o cromatografía.

Métodos de Producción Industrial

La producción industrial de Boc-D-Nip-OH sigue rutas sintéticas similares, pero a una escala mayor. El proceso implica el uso de reactores automatizados y sistemas de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para minimizar el desperdicio y reducir los costos de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones

Boc-D-Nip-OH se somete a varios tipos de reacciones químicas, que incluyen:

Reacciones de Desprotección: El grupo Boc se puede eliminar en condiciones ácidas utilizando reactivos como el ácido trifluoroacético (TFA) o el ácido clorhídrico (HCl) en disolventes orgánicos.

Reacciones de Sustitución: El grupo ácido carboxílico puede participar en reacciones de esterificación o amidación para formar ésteres o amidas.

Reactivos y Condiciones Comunes

Desprotección: Ácido trifluoroacético (TFA) en diclorometano o ácido clorhídrico (HCl) en acetato de etilo.

Esterificación: Alcoholes en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC).

Principales Productos Formados

Desprotección: Ácido nipecotico.

Esterificación: Ésteres de ácido nipecotico protegidos con Boc.

Amidación: Amidas de ácido nipecotico protegidas con Boc.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(R)-1-Boc-piperidine-3-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its structural features allow for modifications that enhance biological activity.

Case Study: Synthesis of PRMT5 Inhibitors

A recent study highlighted the use of this compound in synthesizing inhibitors for protein arginine methyltransferase 5 (PRMT5), which is implicated in various cancers. The compound was modified to create a series of inhibitors that demonstrated high potency and selectivity in biochemical assays .

Table 1: Potency of PRMT5 Inhibitors Derived from this compound

| Compound ID | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| Compound 39 | 2.3 | 103 |

| Compound 40 | 3.1 | 100.9 |

Asymmetric Synthesis

The compound is widely used as a chiral building block in asymmetric synthesis, allowing for the production of enantiomerically pure compounds.

Case Study: Synthesis of Pyrazole Derivatives

In a study focused on synthesizing pyrazole derivatives, this compound was utilized to create novel heterocyclic amino acids. These derivatives exhibited potential as achiral frameworks for drug development .

Table 2: Pyrazole Derivatives Synthesized Using this compound

| Derivative Name | Yield (%) | Biological Activity |

|---|---|---|

| Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate | 85 | Moderate |

| tert-Butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate | 90 | High |

Development of Antimicrobial Agents

This compound has also been explored in the development of antimicrobial peptidomimetics, which are designed to mimic natural antimicrobial peptides.

Case Study: Antimicrobial Peptidomimetics

Research has shown that modifications involving this compound result in compounds with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity of Peptidomimetics Derived from this compound

| Peptidomimetic ID | MIC (µM) against E. coli | MIC (µM) against S. aureus |

|---|---|---|

| Peptidomimetic A | 4 | 8 |

| Peptidomimetic B | 2 | 6 |

Mecanismo De Acción

El principal mecanismo de acción de Boc-D-Nip-OH implica la protección del grupo amino del ácido nipecotico con un grupo Boc. Esta protección evita reacciones secundarias no deseadas durante la síntesis química y permite una desprotección selectiva en condiciones específicas . El grupo Boc es estable en condiciones básicas pero se puede eliminar en condiciones ácidas, lo que lo convierte en un grupo protector versátil en la síntesis orgánica .

Comparación Con Compuestos Similares

Research and Industrial Relevance

- Pharmaceutical Synthesis: this compound is integral to synthesizing opioids and kinase inhibitors, as seen in analogs like 4-anilino-1-Boc-piperidine (precursor to opioids) .

- Quality Control : Reputable suppliers like GLPBIO and Kanto Reagents provide batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS), ensuring compliance with research standards .

Actividad Biológica

(R)-1-Boc-piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, antimicrobial properties, and its role as a building block in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, which enhances its stability and reactivity in organic synthesis. The compound has the following chemical structure:

- Molecular Formula : C₁₁H₁₉NO₄

- Molecular Weight : 229.28 g/mol

The Boc group allows selective reactions, making it a versatile intermediate in the synthesis of various pharmaceutical compounds.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABA (γ-aminobutyric acid) uptake system. GABA is the main inhibitory neurotransmitter in the central nervous system, and compounds that influence its uptake can have therapeutic implications for anxiety, epilepsy, and other neurological disorders.

Interaction with GABA Transporters

Research indicates that this compound modulates GABA uptake, potentially affecting synaptic transmission. This modulation can lead to enhanced inhibitory signaling in the brain, providing insights into treatment strategies for various neurological conditions.

1. Neuropharmacological Effects

The compound's ability to interact with GABA transporters suggests potential applications in treating anxiety disorders and epilepsy. Studies have shown that derivatives of piperidine can significantly influence GABAergic signaling pathways, indicating that this compound may exhibit similar effects .

2. Antimicrobial Properties

In addition to its neuropharmacological applications, this compound has been studied for its antimicrobial properties. Compounds with similar piperidine structures are known for their roles as antimicrobial agents. Research suggests that derivatives may exhibit activity against a range of bacteria, including resistant strains .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

Future Directions

Further research is necessary to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

- Detailed Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles to assess therapeutic viability.

- Mechanistic Studies : Exploring specific molecular targets and pathways involved in its biological activities.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

Q & A

Q. What are the critical synthetic steps and reaction conditions for optimizing the yield and purity of (R)-1-Boc-piperidine-3-carboxylic acid?

The synthesis typically involves:

- Protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM) .

- Carboxylic acid functionalization , often via oxidation or coupling reactions, requiring inert atmospheres (N₂/Ar) to prevent Boc-group cleavage .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve >95% purity .

Q. Key Reaction Conditions :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C (Boc protection) | Higher temps risk Boc hydrolysis |

| Solvent | THF/DCM (anhydrous) | Prevents side reactions |

| Reaction Time | 12–24 hrs (Boc protection) | Incomplete reactions below 12 hrs |

Q. How can researchers ensure the stability of the Boc-protecting group during purification and storage?

- Purification : Use neutral or slightly acidic conditions (pH 6–7) to avoid Boc deprotection. Avoid strong bases or prolonged exposure to protic solvents (e.g., methanol) .

- Storage : Store at –20°C in airtight containers under inert gas (argon). Desiccants (silica gel) prevent hydrolysis .

Q. Stability Data :

| Condition | Degradation Rate (per month) |

|---|---|

| Room Temperature | 5–10% (humidity-sensitive) |

| –20°C (dry) | <1% |

Advanced Research Questions

Q. How can contradictions in enantiomeric purity data be resolved when using different chiral resolution methods?

Discrepancies often arise from:

- Analytical Method Bias : HPLC with chiral columns may misreport purity due to co-elution, whereas enzymatic assays (e.g., using Fe(II)/α-ketoglutarate-dependent dioxygenases) provide higher specificity for stereoisomers .

- Sample Preparation : Trace solvents (e.g., DMSO) can alter retention times. Validate results using orthogonal techniques:

- Circular Dichroism (CD) for absolute configuration confirmation.

- X-ray Crystallography for structural validation .

Case Study : A 2024 study reported 98% ee via HPLC but 92% ee via enzymatic assay. The discrepancy was traced to a co-eluting impurity resolved by LC-MS .

Q. What methodologies assess the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) using immobilized targets .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for binding .

- Molecular Dynamics (MD) Simulations : Predicts binding modes and stereochemical preferences (e.g., piperidine ring conformation) .

Example : MD simulations revealed that the (R)-enantiomer binds to the active site of γ-secretase with a 3.2 kcal/mol lower energy than the (S)-form, correlating with activity assays .

Q. How does solvent polarity influence the compound’s reactivity in coupling reactions (e.g., amide bond formation)?

Q. Optimized Protocol :

| Reaction Component | Recommendation |

|---|---|

| Solvent | DCM with 1 eq. HOBt |

| Activator | DCC or EDC·HCl |

| Temperature | 0–4°C (slow addition of amine) |

Q. What strategies mitigate batch-to-batch variability in downstream applications (e.g., peptide synthesis)?

- Quality Control (QC) : Mandate HPLC-MS (>98% purity) and <sup>1</sup>H/<sup>13</sup>C NMR for structural validation .

- Standardized Protocols : Use identical reagent lots, reaction scales, and purification batches. For sensitive assays (e.g., cell-based), request additional QC (e.g., TFA content <1%) .

Q. Data Validation Table :

| QC Parameter | Acceptable Range |

|---|---|

| Purity (HPLC) | ≥98% |

| Residual Solvents | <0.1% (ICH guidelines) |

| Enantiomeric Excess | ≥99% (ee) |

Methodological Notes

- Stereochemical Nomenclature : Full IUPAC names are used to prevent ambiguity (e.g., “this compound” instead of abbreviations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.